2-(4-chlorophenyl)-N-(4-methylphenyl)-2-(piperidin-1-yl)acetamide
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Overview
Description
2-(4-chlorophenyl)-N-(4-methylphenyl)-2-(piperidin-1-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a chlorophenyl group, a methylphenyl group, and a piperidinyl group attached to an acetamide backbone. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(4-methylphenyl)-2-(piperidin-1-yl)acetamide typically involves the following steps:
Formation of the Acetamide Backbone: The acetamide backbone can be synthesized by reacting an appropriate acyl chloride with an amine under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Attachment of the Piperidinyl Group: The piperidinyl group can be attached through a nucleophilic substitution reaction involving a piperidine derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction steps but optimized for efficiency and yield. This may include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the chlorophenyl group, potentially leading to the formation of the corresponding aniline derivative.
Substitution: The compound can undergo various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like sodium hydride, potassium tert-butoxide, or other strong bases are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce aniline derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(4-methylphenyl)-2-(piperidin-1-yl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function or signaling.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-N-(4-methylphenyl)acetamide: Lacks the piperidinyl group.
2-(4-chlorophenyl)-N-(4-methylphenyl)-2-(morpholin-1-yl)acetamide: Contains a morpholinyl group instead of a piperidinyl group.
Uniqueness
The presence of the piperidinyl group in 2-(4-chlorophenyl)-N-(4-methylphenyl)-2-(piperidin-1-yl)acetamide distinguishes it from similar compounds, potentially leading to unique biological activities or chemical properties.
Properties
Molecular Formula |
C20H23ClN2O |
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Molecular Weight |
342.9 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-(4-methylphenyl)-2-piperidin-1-ylacetamide |
InChI |
InChI=1S/C20H23ClN2O/c1-15-5-11-18(12-6-15)22-20(24)19(23-13-3-2-4-14-23)16-7-9-17(21)10-8-16/h5-12,19H,2-4,13-14H2,1H3,(H,22,24) |
InChI Key |
XRXSAOYZUCDCSA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C2=CC=C(C=C2)Cl)N3CCCCC3 |
Origin of Product |
United States |
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